
Hericenone A
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Overview
Description
Hericenone a belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.
Chemical Reactions Analysis
Biosynthetic Pathway Context
Hericenones are benzyl alcohol derivatives biosynthesized through phenolic oxidative coupling reactions. While hericenone A's specific pathway isn't fully mapped, studies on structurally analogous hericenones (C–H) suggest:
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Key intermediates : Resorcinol derivatives undergo prenylation and oxidation to form chromane or dihydrobenzofuran skeletons .
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Enzymatic steps : Cytochrome P450 oxidases likely mediate hydroxylation and cyclization reactions .
Synthetic Approaches for Analogous Hericenones
Total synthesis strategies for hericenones C–H (structurally related to this compound) involve:
These methods demonstrate the feasibility of constructing hericenone-like scaffolds through sequential functionalization of aromatic precursors.
Stability and Derivative Formation
This compound and analogs show sensitivity to:
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Acidic conditions : Rapid dehydration to form conjugated enones (e.g., conversion of hericenone Z to (Z)-5) .
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Oxidative environments : Epoxidation of prenyl side chains observed in LC-MS/MS analyses .
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Thermal stress : Degradation above 60°C, with half-life reduction of 40% after 24 hrs .
Analytical Characterization
Key spectral data for hericenone-class compounds:
Parameter | Hericenone C | Hericenone Z (Analog) |
---|---|---|
Molecular Formula | C₂₃H₃₀O₄ | C₂₃H₂₈O₃ |
HRMS (m/z) | 393.2045 [M+Na]⁺ | 375.1939 [M+Na]⁺ |
UV λmax (nm) | 285, 320 | 295, 335 |
Characteristic NMR (¹H) | δ 6.25 (d, J=2.4 Hz, H-4) | δ 6.98 (d, J=15.8 Hz, H-7) |
Q & A
Basic Research Questions
Q. How is Hericenone A identified and quantified in fungal extracts, and what analytical methods are most reliable?
this compound is typically identified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to elucidate its molecular structure and confirm purity . Quantification often employs liquid chromatography-mass spectrometry (LC-MS) with reference standards. For example, in studies of Hericium erinaceus extracts, LC-MS protocols using characteristic ions (e.g., m/z values) and linear regression models correlate peak areas with concentrations, ensuring reproducibility . Researchers must validate methods with calibration curves and internal standards to account for matrix effects in fungal samples.
Q. What are the primary bioactivities of this compound, and how are these evaluated in vitro?
this compound exhibits cytotoxic activity against cancer cell lines, such as Hep-G2 and HCT-116, assessed via MTT or WST-1 assays. For instance, IC50 values (e.g., 23.89 μM for Hericenone Q in Hep-G2 cells) are determined by treating cells with serial dilutions of the compound and measuring viability . Controls like solvent-only (e.g., ethanol) and untreated cells are critical to rule out nonspecific effects. Researchers should also validate bioactivity across multiple cell lines and replicate experiments to ensure robustness.
Advanced Research Questions
Q. How can researchers resolve structural discrepancies in this compound, such as conflicting NMR or IR data?
Structural revisions may arise from inconsistencies in spectral data. For example, initial synthesis attempts of this compound yielded a methyl ether derivative with a δ 6.64 aromatic proton in 1H NMR, conflicting with the natural product’s δ 6.97 signal. IR data (e.g., 1760 cm−1 carbonyl stretching) further indicated hydrogen bonding differences. Revised structures were proposed by synthesizing analogs and comparing spectroscopic profiles, emphasizing the need for X-ray crystallography or computational modeling to confirm absolute configurations .
Q. What experimental designs are optimal for evaluating this compound’s neuroprotective or cytotoxic mechanisms?
Mechanistic studies require multi-modal approaches:
- Dose-response assays : Test a concentration range (e.g., 1.6–12.5 μg/mL) to establish EC50/IC50 values and assess threshold effects .
- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics to identify upregulated/downregulated targets (e.g., NGF synthesis pathways).
- Comparative studies : Compare this compound with derivatives (e.g., deacylated analogs) to isolate functional groups critical for activity . Include negative controls (e.g., inactive analogs) and validate findings with knockdown/knockout models (e.g., siRNA targeting hypothesized pathways).
Q. How can researchers address contradictions in bioactivity data across studies, such as varying cytotoxicity reports?
Discrepancies may arise from differences in extraction methods, fungal sources, or assay conditions. Mitigation strategies include:
- Standardized protocols : Use validated cell lines (e.g., ATCC-certified Hep-G2) and adhere to OECD guidelines for cytotoxicity testing.
- Meta-analysis : Compare data across studies, noting variables like extraction solvents (e.g., ethanol vs. ethyl acetate) or purity levels (>95% by HPLC) .
- Bioactivity-guided fractionation : Isolate this compound from crude extracts to rule out synergistic/antagonistic effects from co-occurring compounds .
Q. Methodological Challenges
Q. What are the key challenges in isolating this compound from Hericium erinaceus, and how can they be overcome?
this compound is often present in low abundance (<20 μg/g in fruiting bodies) and co-occurs with structurally similar analogs (e.g., Hericenones B–J). Effective isolation requires:
- Multi-step chromatography : Combine silica gel column chromatography with semi-preparative HPLC to separate isomers .
- Spectroscopic differentiation : Use 13C NMR DEPT experiments to distinguish between closely related compounds (e.g., Hericenones A vs. I/J) .
- Stability testing : Monitor degradation under varying pH/temperature conditions during extraction .
Q. Data Presentation and Reproducibility
Q. How should researchers present analytical data (e.g., NMR, MS) to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- NMR : Report chemical shifts (δ in ppm), coupling constants (Hz), and integration values. For new compounds, include 1H, 13C, DEPT-135, and 2D spectra (HSQC, HMBC) .
- MS : Provide high-resolution data (HR-MS) with ionization mode (e.g., ESI+) and molecular formula confirmation .
- Raw data : Deposit spectra in public repositories (e.g., Zenodo) and cite them in supplementary materials .
Preparation Methods
Extraction and Isolation of Hericenone A from Natural Sources
The fruiting bodies of H. erinaceus remain the primary source of this compound. Extraction protocols typically employ polar solvents to solubilize meroterpenoids. In a representative study, fresh fruiting bodies (9.15 kg) were sequentially extracted with ethanol (3 × 27 L) and acetone (3 × 15 L) under reflux conditions . The combined extracts were concentrated and partitioned between n-hexane and water, yielding a lipid-soluble fraction enriched with this compound and related compounds . Subsequent silica gel flash chromatography (CH₂Cl₂:acetone gradients) and reversed-phase HPLC (MeCN:H₂O = 95:5) achieved partial purification, though co-elution with structural analogs necessitated advanced analytical validation .
Optimization of Ultrasonic-Assisted Extraction
Recent efforts have focused on enhancing extraction efficiency through ultrasonication. Response Surface Methodology (RSM) identified optimal parameters for maximizing this compound yield:
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Ethanol concentration : 72% (v/v)
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Extraction time : 45 minutes
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Solvent-to-material ratio : 30:1 mL/g
Under these conditions, the antioxidant activity of extracts correlated strongly with this compound content (R² = 0.94), as quantified by HPLC . Ultrasonication reduced extraction time by 60% compared to Soxhlet methods while maintaining metabolite integrity .
Chemical Synthesis of this compound
Total synthesis provides an alternative to limited natural abundance. The first divergent synthesis of this compound involved a Stille coupling strategy to assemble the geranyl-resorcinol core . Key steps include:
Synthetic Route Overview
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Core construction : A phthalide intermediate was functionalized via α-cyano ethoxyethyl ether alkylation to install the C5′ oxygen moiety .
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Sidechain coupling : Stille cross-coupling between a brominated resorcinol derivative and a geranylstannane yielded the meroterpenoid skeleton .
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Oxidative tailoring : Selective oxidation at C7′ using MnO₂ generated the conjugated ketone characteristic of this compound .
The synthetic route achieved an overall yield of 11.4% over 8 steps, with critical intermediates characterized by NMR and HRMS . Challenges in regioselective oxidation were mitigated through careful control of reaction stoichiometry (Table 1).
Table 1. Key Reaction Conditions in this compound Synthesis
Step | Reagents | Temperature (°C) | Yield (%) |
---|---|---|---|
Alkylation | α-cyano ethoxyethyl ether, LDA | −78 | 68 |
Stille Coupling | Pd(PPh₃)₄, CuI | 80 | 72 |
Oxidation | MnO₂, CH₂Cl₂ | RT | 58 |
Biosynthetic Pathway Reconstitution
Genomic analyses of H. erinaceus have illuminated the enzymatic basis of this compound biosynthesis. Heterologous expression in Aspergillus oryzae confirmed the roles of:
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HerA : A non-reducing polyketide synthase producing orsellinic acid .
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HerB : A carboxylic acid reductase converting orsellinic acid to orsellinic aldehyde .
LC-MS/MS tracking demonstrated in vivo accumulation of orsellinic aldehyde (m/z 151 [M−H]⁻), the immediate precursor for geranylation . While the responsible prenyltransferase remains unconfirmed, co-expression of candidate PTs with HerA/HerB yielded novel geranylated derivatives (m/z 337 and 319) , suggesting promiscuity in later tailoring steps.
Analytical Validation and Quantification
Accurate quantification of this compound requires hyphenated techniques:
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LC-MS/MS : MRM transitions (precursor → product ions: 587 → 177, 569 → 331) enabled detection at 0.1 ng/mL sensitivity .
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HPLC-DAD : Reverse-phase C18 columns (MeCN:H₂O = 65:35) resolved this compound from co-eluting hericenones B–H .
Method validation studies established linearity (R² > 0.998) across 0.5–50 μg/mL, with intraday precision <2.1% RSD .
Properties
CAS No. |
126654-52-2 |
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Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-4-hydroxy-6-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H22O5/c1-11(2)7-13(20)8-12(3)5-6-14-17(23-4)9-15-16(18(14)21)10-24-19(15)22/h5,7,9,21H,6,8,10H2,1-4H3/b12-5+ |
InChI Key |
IDSCVDJWBRGNKG-LFYBBSHMSA-N |
SMILES |
CC(=CC(=O)CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)C)C |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CC1=C(C=C2C(=C1O)COC2=O)OC)/C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)C)C |
melting_point |
100-102°C |
physical_description |
Solid |
Synonyms |
hericenone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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